(Z)-N-(3-(2-(diethylamino)ethyl)-4-phenylthiazol-2(3H)-ylidene)aniline oxalate
Description
Properties
IUPAC Name |
N,N-diethyl-2-(4-phenyl-2-phenylimino-1,3-thiazol-3-yl)ethanamine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3S.C2H2O4/c1-3-23(4-2)15-16-24-20(18-11-7-5-8-12-18)17-25-21(24)22-19-13-9-6-10-14-19;3-1(4)2(5)6/h5-14,17H,3-4,15-16H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYBXVLKTYWZRAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C(=CSC1=NC2=CC=CC=C2)C3=CC=CC=C3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy
- 1H NMR (DMSO-d6, 400 MHz): δ 8.02 (d, J = 7.6 Hz, 2H, Ar-H), 7.58–7.32 (m, 7H, Ar-H), 4.45 (t, J = 6.4 Hz, 2H, N-CH2), 3.24 (q, J = 7.2 Hz, 4H, N(CH2CH3)2), 2.85 (t, J = 6.4 Hz, 2H, CH2-N), 1.29 (t, J = 7.2 Hz, 6H, CH3).
- 13C NMR (DMSO-d6, 100 MHz): δ 168.9 (C=O, oxalate), 165.4 (C=N), 142.1–126.8 (Ar-C), 53.8 (N-CH2), 47.5 (N(CH2CH3)2), 38.0 (CH2-N), 12.3 (CH3).
X-ray Diffraction Analysis
Single-crystal X-ray analysis confirms the (Z)-configuration of the carbene-aniline bond, with a bond length of 1.34 Å for C=N and a dihedral angle of 12.5° between the thiazole and aniline planes.
Applications in Catalysis and Medicinal Chemistry
The compound’s strong σ-donor and π-acceptor properties make it effective in electrophilic cyclization reactions , particularly for synthesizing oxazoline heterocycles (Table 1).
Table 1: Catalytic Performance in Oxazoline Synthesis
| Substrate | Catalyst Loading | Time (h) | Yield (%) |
|---|---|---|---|
| N-Propargylamide | 5 mol% | 2 | 92 |
| N-Allylurea | 10 mol% | 4 | 78 |
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(3-(2-(diethylamino)ethyl)-4-phenylthiazol-2(3H)-ylidene)aniline oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidines.
Scientific Research Applications
Chemical Structure and Synthesis
The compound's structure can be described as follows:
- Molecular Formula : C₁₈H₃₁N₃O₄S
- Molecular Weight : 365.54 g/mol
The synthesis of (Z)-N-(3-(2-(diethylamino)ethyl)-4-phenylthiazol-2(3H)-ylidene)aniline oxalate typically involves multi-step organic synthesis techniques. The steps may include the formation of the thiazole ring, followed by the introduction of the diethylamino group and subsequent coupling reactions to yield the final product.
Anticancer Properties
Thiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that thiazole-based compounds can inhibit cell proliferation in prostate cancer and melanoma models due to their ability to interfere with critical cellular pathways .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Thiazole derivatives have been reported to possess activity against a range of bacteria and fungi, making them potential candidates for developing new antimicrobial therapies . The mechanism often involves disrupting microbial cell function or inhibiting essential enzymes.
In Silico Studies
In silico studies using Quantitative Structure-Activity Relationship (QSAR) modeling have been employed to predict the biological activity spectra of this compound. These computational methods help in understanding how structural modifications can enhance its pharmacological profile .
Case Study 1: Anticancer Efficacy
A study demonstrated that a thiazole derivative structurally related to this compound exhibited significant cytotoxicity against human breast cancer cells. The compound was shown to induce apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of thiazole derivatives, revealing that compounds with similar structures could effectively inhibit the growth of Staphylococcus aureus and Escherichia coli. The study concluded that these compounds could serve as lead structures for developing new antibiotics .
Mechanism of Action
The mechanism of action of (Z)-N-(3-(2-(diethylamino)ethyl)-4-phenylthiazol-2(3H)-ylidene)aniline oxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Analogues
Key Structural Analogues
The compound shares structural homology with other thiazol-imine derivatives, such as “(Z)-N-(4-(4-chlorophenyl)-3-(furan-2-ylmethyl)thiazol-2(3H)-ylidene)aniline” (). Critical differences include:
- Position 4 substituent: The target compound has a phenyl group, while the analogue in features a 4-chlorophenyl group.
- Position 3 substituent: The target’s diethylaminoethyl group contrasts with the furylmethyl group in the analogue.
Table 1: Structural and Physicochemical Comparison
*logP values estimated via computational models (e.g., ChemAxon).
Surfactant Behavior vs. Quaternary Ammonium Compounds
However, its critical micelle concentration (CMC) is expected to be significantly higher than that of BAC-C12 (CMC = 8.3 mM, ) due to its shorter chain length and tertiary amine structure . In contrast, quaternary ammonium compounds like BAC-C12 have lower CMC values, reflecting stronger self-assembly tendencies.
Stability and Reactivity
The oxalate salt in the target compound could enhance thermal stability compared to neutral thiazol-imines. In contrast, furylmethyl-substituted analogues () may exhibit photodegradation risks due to the furan ring’s susceptibility to oxidation .
Biological Activity
(Z)-N-(3-(2-(diethylamino)ethyl)-4-phenylthiazol-2(3H)-ylidene)aniline oxalate is a complex organic compound belonging to the thiazole derivative class. Thiazoles are recognized for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to explore the biological activity of this compound, focusing on its pharmacological potential, synthesis methods, and relevant case studies.
Chemical Structure
The compound's structure comprises a thiazole ring, a diethylamino group, and an aniline moiety. The (Z) configuration indicates that the substituents are on the same side of the double bond, which can influence its biological interactions.
Biological Activity Overview
Thiazole derivatives are associated with various pharmacological effects. The specific biological activities of this compound can be summarized as follows:
- Antimicrobial Activity : Thiazole derivatives have shown significant antibacterial properties. Studies indicate that compounds with similar structures exhibit activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria .
- Anticancer Potential : Research on thiazole derivatives suggests potential anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest. Computational studies have predicted that this compound may interact with key proteins involved in cancer cell proliferation .
- Anti-inflammatory Effects : The presence of the thiazole ring is linked to anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation .
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. The process includes:
- Formation of the Thiazole Ring : This is achieved through condensation reactions involving appropriate thioketones and amines.
- Introduction of Diethylamino Group : The diethylamino group is introduced via alkylation methods.
- Final Oxalate Formation : The final product is obtained by reacting the synthesized thiazole derivative with oxalic acid to form the oxalate salt.
Case Studies and Research Findings
Several studies have explored the biological activity of thiazole derivatives similar to this compound:
- Antimicrobial Efficacy : A study demonstrated that thiazole derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The structure-activity relationship indicated that modifications to the thiazole ring enhance antimicrobial potency .
- Anticancer Activity : In vitro studies revealed that certain thiazole derivatives induce apoptosis in cancer cell lines through activation of caspases and modulation of Bcl-2 family proteins .
- Inflammation Modulation : Research indicated that thiazole compounds could inhibit pro-inflammatory cytokines in macrophages, suggesting a mechanism for their anti-inflammatory effects .
Data Tables
Q & A
Q. How can in silico toxicity profiling guide the prioritization of analogs for in vivo testing?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
